1-(2,2,2-trifluoroethyl)pyrimidine-2,4(1H,3H)-dione
Overview
Description
1-(2,2,2-Trifluoroethyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound featuring a pyrimidine ring substituted with a trifluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2,2-trifluoroethyl)pyrimidine-2,4(1H,3H)-dione typically involves the reaction of pyrimidine derivatives with trifluoroethylating agents. One common method includes the use of trifluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetonitrile .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalytic systems can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions: 1-(2,2,2-Trifluoroethyl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions 2 and 4.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
1-(2,2,2-Trifluoroethyl)pyrimidine-2,4(1H,3H)-dione has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of advanced materials with unique properties
Mechanism of Action
The mechanism of action of 1-(2,2,2-trifluoroethyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoroethyl group can enhance the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its use as a kinase inhibitor.
Imidazo[1,2-a]pyridine: Recognized for its applications in medicinal chemistry.
Uniqueness: 1-(2,2,2-Trifluoroethyl)pyrimidine-2,4(1H,3H)-dione stands out due to the presence of the trifluoroethyl group, which imparts unique electronic and steric properties. This makes it particularly valuable in the design of molecules with enhanced biological activity and stability .
Biological Activity
1-(2,2,2-Trifluoroethyl)pyrimidine-2,4(1H,3H)-dione (CAS No. 1340213-90-2) is a heterocyclic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article will explore its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₆H₅F₃N₂O₂
- Molecular Weight : 194.11 g/mol
- IUPAC Name : 1-(2,2,2-trifluoroethyl)pyrimidine-2,4-dione
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoroethyl group enhances the compound's binding affinity and specificity towards enzymes and receptors. Notably:
- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor by binding to active sites and blocking enzymatic activity. This is particularly relevant in cancer therapy where inhibition of specific kinases can lead to reduced tumor growth.
Therapeutic Applications
1. Anticancer Activity
Research indicates that this compound may exhibit anticancer properties through various mechanisms:
- Inhibition of Kinases : Similar compounds have been noted for their ability to inhibit kinases involved in cell cycle regulation. For instance, derivatives targeting Skp2 have demonstrated significant effects on cell proliferation and migration .
- Cytotoxicity Studies : In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines. For example, a related study showed enhanced cytotoxicity compared to standard chemotherapeutics like bleomycin .
2. Antiviral Properties
The compound is also being explored for its antiviral activities. Preliminary findings suggest that it may interfere with viral replication mechanisms by inhibiting viral enzymes or host cell factors that the virus exploits .
Table 1: Summary of Biological Activities
Activity Type | Description | Reference |
---|---|---|
Anticancer | Induces apoptosis in FaDu hypopharyngeal cells | |
Enzyme Inhibition | Inhibits MIF2 tautomerase activity | |
Antiviral | Potential inhibition of viral replication |
Case Study: MIF2 Tautomerase Inhibition
A focused study evaluated the inhibitory potency of various pyrimidine derivatives against MIF2 tautomerase activity. The results indicated that compounds with trifluoroethyl substitutions exhibited enhanced inhibitory effects compared to their unsubstituted counterparts:
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound better, it is helpful to compare it with other similar compounds:
Compound Type | Mechanism of Action | Notable Features |
---|---|---|
Pyrazolo[3,4-d]pyrimidine | Kinase inhibition | Used in cancer therapy |
Imidazo[1,2-a]pyridine | Medicinal chemistry applications | Known for diverse targets |
1-(Trifluoromethyl)pyrimidine | Similar electronic properties | Less steric hindrance |
Properties
IUPAC Name |
1-(2,2,2-trifluoroethyl)pyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O2/c7-6(8,9)3-11-2-1-4(12)10-5(11)13/h1-2H,3H2,(H,10,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIQJAWAGVULOHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)CC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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